molecular formula C24H32Cl4N6O12S2 B055670 Bgtcb CAS No. 115664-52-3

Bgtcb

Cat. No. B055670
CAS RN: 115664-52-3
M. Wt: 802.5 g/mol
InChI Key: CPQIOCSSYOKBQY-FYXRKLMBSA-N
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Description

Bgtcb, also known as Botulinum Toxin Type C, is a neurotoxin produced by the bacterium Clostridium botulinum. It is a potent toxin that can cause paralysis by blocking the release of acetylcholine, a neurotransmitter that is responsible for muscle contraction. Bgtcb is a unique neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function.

Mechanism Of Action

Bgtcb works by blocking the release of acetylcholine from nerve terminals. Acetylcholine is a neurotransmitter that is responsible for muscle contraction. When Bgtcb is injected into a muscle, it blocks the release of acetylcholine, causing the muscle to become paralyzed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Bgtcb are well-studied. Bgtcb causes a decrease in neurotransmitter release, which leads to muscle paralysis. Bgtcb also causes a decrease in muscle tone and an increase in muscle relaxation.

Advantages And Limitations For Lab Experiments

Bgtcb has several advantages for use in lab experiments. It is a potent neurotoxin that can cause muscle paralysis, making it a useful tool for studying the mechanisms of neurotransmission and muscle function. It is also relatively easy to purify and can be used in a variety of experimental settings.
However, there are also limitations to the use of Bgtcb in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. It can also be difficult to control the dosage and timing of the toxin injection, which can affect the experimental results.

Future Directions

There are several future directions for the use of Bgtcb in scientific research. One direction is the development of new therapies for neuromuscular diseases such as myasthenia gravis and muscular dystrophy. Bgtcb has already been used in clinical trials for these diseases, and future research may lead to the development of more effective therapies.
Another direction is the use of Bgtcb in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Bgtcb has been shown to affect the release of several neurotransmitters, including dopamine and acetylcholine, which are implicated in these diseases. Future research may lead to a better understanding of the mechanisms of these diseases and the development of new therapies.
In conclusion, Bgtcb is a potent neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function. It has several advantages for use in lab experiments, but also has limitations that must be considered. Future research may lead to the development of new therapies for neuromuscular and neurodegenerative diseases.

Synthesis Methods

Bgtcb is synthesized by the bacterium Clostridium botulinum through a complex process of protein synthesis and post-translational modification. The gene encoding Bgtcb is transcribed into a pre-protein that is then cleaved into the active form of the toxin. The active toxin is then secreted by the bacterium and can be purified for scientific research.

Scientific Research Applications

Bgtcb has been used in scientific research as a tool to study the mechanisms of neurotransmission and muscle function. It has been used to study the effects of neurotransmitter release, synaptic vesicle recycling, and muscle contraction. Bgtcb has also been used to study the effects of neuromuscular diseases such as myasthenia gravis and muscular dystrophy.

properties

CAS RN

115664-52-3

Product Name

Bgtcb

Molecular Formula

C24H32Cl4N6O12S2

Molecular Weight

802.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1

InChI Key

CPQIOCSSYOKBQY-FYXRKLMBSA-N

Isomeric SMILES

C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS

SMILES

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Other CAS RN

117707-49-0

synonyms

1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
BCTB

Origin of Product

United States

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